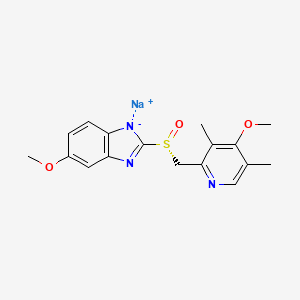

(R)-Omeprazole Sodium Salt

Description

Significance of Chirality in Pharmaceutical Development and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development. rsc.orgresearchfloor.org The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological properties. lifechemicals.com This is because biological systems, including enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. mdpi.comveranova.com

The realization of chirality's importance was tragically highlighted by the case of thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. lifechemicals.com This has led to a paradigm shift in drug development, with a growing emphasis on producing single-enantiomer drugs to enhance efficacy and improve safety profiles. rsc.orgmdpi.com Regulatory bodies like the FDA now have stringent guidelines for the development of chiral compounds, often requiring the characterization of each enantiomer. veranova.com The development of a single enantiomer from a previously racemic drug is a process known as a "chiral switch". mdpi.com

Overview of Proton Pump Inhibitors (PPIs) and the Stereoisomeric Landscape

Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by irreversibly blocking the H+/K+ ATPase (proton pump) in the stomach's parietal cells. nih.govwikipedia.org Many PPIs, including omeprazole (B731), lansoprazole, and pantoprazole (B1678409), are chiral molecules and were initially marketed as racemates, which are 50:50 mixtures of their two enantiomers. nih.govresearchgate.net

The central chiral element in these PPIs is a sulfur atom. nih.gov The spatial arrangement around this chiral center gives rise to (R)- and (S)-enantiomers, which can have different pharmacokinetic and pharmacodynamic profiles. nih.gov The metabolism of PPIs is largely dependent on the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. jnmjournal.org These enzymes often exhibit stereoselectivity, meaning they metabolize one enantiomer more readily than the other. nih.gov This differential metabolism can lead to variations in drug exposure and, consequently, clinical efficacy. researchgate.net

Contextualization of (R)-Omeprazole Sodium Salt within Enantiomeric Omeprazole Studies

Omeprazole, the first clinically used PPI, is a racemic mixture of (R)-omeprazole and (S)-omeprazole (esomeprazole). jnmjournal.orgnih.gov Research has shown that the two enantiomers are metabolized differently. acs.org (R)-omeprazole is more rapidly metabolized by the enzyme CYP2C19 compared to the (S)-enantiomer. jnmjournal.orgpharmgkb.org This results in a lower plasma concentration and shorter duration of action for the (R)-isomer when administered as part of the racemic mixture. jnmjournal.org

The development of esomeprazole (B1671258) as a single-enantiomer drug was a direct result of these stereoselective pharmacokinetic properties. nih.gov By isolating the more slowly metabolized (S)-enantiomer, a more consistent and sustained inhibition of acid secretion could be achieved. jnmjournal.org

This compound is the sodium salt form of the (R)-enantiomer of omeprazole. scbt.comsynzeal.com While esomeprazole, the (S)-enantiomer, has been the focus of extensive clinical development, the study of (R)-Omeprazole and its salt form is crucial for a complete understanding of the stereochemical aspects of omeprazole's action and metabolism. It serves as a vital reference compound in research aimed at elucidating the precise mechanisms of stereoselective metabolism by CYP enzymes. glpbio.com Furthermore, detailed characterization of salts like this compound is important for understanding their physicochemical properties, such as stability and solubility, which are critical for pharmaceutical formulation. wiley.com

Interactive Data Table: Properties of Omeprazole Enantiomers

| Property | (R)-Omeprazole | (S)-Omeprazole (Esomeprazole) |

|---|---|---|

| Metabolism | More rapidly metabolized by CYP2C19. jnmjournal.org | Less sensitive to CYP2C19 metabolism. jnmjournal.org |

| Plasma Levels | Lower plasma levels compared to the (S)-enantiomer. nih.gov | Higher plasma levels and greater bioavailability. nih.govjnmjournal.org |

| Clinical Focus | Primarily used in research settings. glpbio.com | Developed as a single-enantiomer drug (Nexium). nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18N3NaO3S |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

sodium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1 |

InChI Key |

RYXPMWYHEBGTRV-GJFSDDNBSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origin of Product |

United States |

Stereoselective Synthesis and Enantiomeric Resolution Methodologies for R Omeprazole

Development of Asymmetric Synthesis Routes for Sulfoxide (B87167) Chirality

The primary approach to obtaining enantiomerically pure sulfoxides like (R)-Omeprazole is through the asymmetric oxidation of the corresponding prochiral sulfide (B99878). whiterose.ac.ukucc.ie This method has been extensively studied and is considered the most effective route. whiterose.ac.ukresearchgate.net

Several catalytic systems have been developed for this purpose:

Titanium-Based Catalysts: A widely employed method involves the use of a titanium-tartrate catalyst system. whiterose.ac.uk This system, often referred to as a modified Kagan type, can achieve high enantioselectivities, with some studies reporting enantiomeric excess (ee) greater than 99.5%. whiterose.ac.uk The catalyst is typically formed in situ from titanium(IV) isopropoxide and a chiral tartrate, such as diethyl d-tartrate. researchgate.net

Vanadium Complexes: Vanadium-based catalysts have also proven effective in asymmetric sulfoxidation. ucc.ie

Other Metal Complexes: More recently, iron and copper complexes have emerged as viable catalysts for this transformation. ucc.ie

Biological and Enzymatic Oxidation: Biocatalytic methods offer a green and efficient alternative for synthesizing chiral sulfoxides. e3s-conferences.org Enzymes like Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of the omeprazole (B731) thioether precursor to the chiral sulfoxide with high product conversion rates and good enantioselectivity. e3s-conferences.org Whole-cell systems, such as E. coli expressing DmsABC, have been used for the kinetic resolution of racemic sulfoxides, achieving high enantioselectivity (up to >99% ee). nih.gov

Chiral Oxaziridines: Derivatives of oxaziridine (B8769555) have demonstrated high yields and enantioselectivity in the synthesis of esomeprazole (B1671258) (the S-enantiomer). e3s-conferences.org This method involves the direct oxidation of the sulfide with a chiral oxaziridine, often catalyzed by a base. e3s-conferences.org

The following table summarizes the key features of different asymmetric synthesis approaches.

| Catalyst System | Key Features | Reported Enantioselectivity (ee) |

| Titanium-Tartrate | Widely used, high enantioselectivity. whiterose.ac.uk | > 99.5% whiterose.ac.uk |

| Vanadium Complexes | Effective for asymmetric sulfoxidation. ucc.ie | Not specified |

| Iron and Copper Complexes | Emerging as viable alternatives. ucc.ie | Not specified |

| Biological/Enzymatic | Environmentally friendly, high conversion rates. e3s-conferences.org | > 99% e3s-conferences.orgnih.gov |

| Chiral Oxaziridines | High yield and enantioselectivity. e3s-conferences.org | High |

Enantiomeric Resolution Techniques for Omeprazole Racemate

Resolution of racemic omeprazole is another critical strategy to obtain the pure enantiomers. This involves separating the two enantiomers from a racemic mixture.

Preferential Crystallization Applications

Preferential crystallization is a powerful and cost-effective method for separating enantiomers that crystallize as a conglomerate. researchgate.net This technique relies on the selective crystallization of one enantiomer from a supersaturated solution of the racemate.

A notable application is the resolution of omeprazole as its monopotassium salt diethanol solvate. acs.orgacs.orgescholarship.org This salt forms a conglomerate, which is a prerequisite for successful preferential crystallization. acs.org The process involves creating small perturbations in the solution's concentration to control the selective growth of one enantiomer's crystals while preventing the nucleation of the other. researchgate.netacs.orgescholarship.org This can be developed into a continuous process, offering scalability and easier access to enantiopure crystals. researchgate.netacs.orgescholarship.org

Coupled preferential crystallization is an advanced version of this technique where two tanks are used. In one tank, the desired enantiomer is crystallized by seeding, while in the second tank, a suspension of the racemate is maintained. Liquid exchange between the tanks leads to the dissolution of the crystallizing enantiomer in the second tank, eventually resulting in an enantiopure solid phase in both. acs.org

Chiral Derivatization Strategies

Chiral derivatization involves reacting the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by conventional methods like fractional crystallization. epo.org

One documented approach for omeprazole involves reacting the racemic sodium salt with a chiral auxiliary agent, such as (+)-fenchyl chloromethyl ether. epo.org This reaction forms two pairs of diastereomers due to the prototropic nature of the benzimidazole (B57391) ring. epo.org These diastereomers can then be separated, for instance by fractional crystallization, followed by the removal of the chiral auxiliary to yield the single enantiomer. epo.org Another chiral auxiliary that has been used is camphorsulfonyl chloride. epo.org

Chromatographic methods are also widely used for the separation of omeprazole enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases, such as polysaccharide-based columns (e.g., CHIRALPAK AD, CHIRALCEL OD-H), is a common technique. scielo.brresearchgate.net Capillary electrophoresis (CE) using chiral selectors like cyclodextrins (e.g., sulfated β-cyclodextrin) or proteins (e.g., bovine serum albumin) has also been successfully employed for enantioselective analysis. scielo.brdiva-portal.org

The table below outlines various chiral selectors and columns used for the resolution of omeprazole enantiomers.

| Technique | Chiral Selector/Column | Mobile Phase/Buffer |

| HPLC | CHIRALPAK AD | Hexane (B92381):Ethanol (B145695) (40:60, v/v) scielo.brresearchgate.net |

| HPLC | CHIRALCEL OD-H | Hexane:Ethanol (90:10, v/v) researchgate.net |

| CE | Sulfated β-cyclodextrin | 20 mmol L-1 phosphate (B84403) buffer, pH 4.0 scielo.br |

| CE | Bovine Serum Albumin | Not specified scielo.br |

Utilization of (R)-Omeprazole Sodium Salt as a Chiral Building Block in Advanced Organic Synthesis

While (R)-Omeprazole is primarily known for its pharmaceutical applications, its sodium salt can also serve as a chiral building block in organic synthesis. The defined stereochemistry at the sulfoxide group makes it a valuable starting material for the synthesis of other chiral molecules. The sodium salt form can offer advantages in terms of solubility and reactivity in certain synthetic transformations. researchgate.netunal.edu.co For instance, the transformation of omeprazole into its sodium salt alters its solubility, rendering it soluble in aqueous phases while the starting material remains insoluble, a property that can be exploited for purification. researchgate.netunal.edu.co Although specific examples of its use as a chiral building block in advanced synthesis are not extensively detailed in the provided search results, the principle of utilizing enantiopure compounds derived from resolution or asymmetric synthesis is a fundamental concept in modern organic chemistry. uab.cat

Advanced Analytical Characterization of R Omeprazole Sodium Salt

Chromatographic Techniques for Enantiomeric Purity and Related Substances Determination

The separation of omeprazole's enantiomers, (R)- and (S)-forms, is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Specialized chiral separation techniques are therefore essential.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a cornerstone for the enantioselective analysis of omeprazole (B731). scielo.br The development of a robust and validated HPLC method ensures accurate quantification of the (R)-enantiomer and its unwanted (S)-counterpart.

The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated high resolving ability for omeprazole enantiomers. scielo.brresearchtrends.net

Several commercially available columns have been evaluated for the resolution of omeprazole. These include CHIRALPAK AD, CHIRALCEL OD-H, CHIRALCEL OB-H, and CHIRALPAK AS, which are often used under normal phase conditions. scielo.br Among these, the CHIRALPAK AD and Chiralcel OD-H columns have been frequently selected for method development due to their stability and high resolving power. scielo.brnih.gov For instance, a precise and sensitive separation of omeprazole enantiomers was achieved on a Chiralcel OD-H analytical column (250mm × 4.6 mm, 5μm particle size) using normal phase chromatography. nih.gov

In reversed-phase conditions, which are often preferred for their compatibility with mass spectrometry, columns like Lux Cellulose-2 and Lux Cellulose-4 have shown optimal resolution for omeprazole and other proton pump inhibitors. phenomenex.comwindows.net The nature of the silica (B1680970) support for the CSP can also have a crucial effect on the separation. nih.gov

| Chiral Stationary Phase | Typical Mode | Key Findings | Reference |

|---|---|---|---|

| CHIRALPAK AD | Normal Phase | Selected for its stability and high resolving ability. | scielo.br |

| Chiralcel OD-H | Normal Phase | Provided precise and sensitive enantiomeric separation. Addition of methanol (B129727) to the mobile phase sharpened peaks. | nih.gov |

| Lux Cellulose-2 | Reversed Phase | Demonstrated optimal resolution for omeprazole. | phenomenex.com |

| Trisphenylcarbamoylcellulose on 3-aminopropyl silica | Not specified | The nature of the silica support was found to be crucial for separation. | nih.gov |

The composition of the mobile phase is a critical factor that is optimized to achieve the best separation. In normal phase chromatography, mixtures of hexane (B92381) and ethanol (B145695) are commonly used. scielo.br For example, a mobile phase of hexane:ethanol (40:60, v/v) has been successfully used with a CHIRALPAK AD column. scielo.brplu.mx In another method, a mobile phase consisting of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v) was selected for its ability to provide adequate resolution and symmetric peak shapes on a Chiralcel OD-H column. banglajol.infobanglajol.info The addition of small amounts of polar modifiers like methanol can help in achieving sharper peaks. nih.gov

For reversed-phase separations, mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile. scholarsresearchlibrary.com The pH of the aqueous component is a key parameter to control. One method utilized a mobile phase of 0.025 mol L-1 disodium (B8443419) hydrogen phosphate (B84403)/acetonitrile (90:10, v/v) at a pH of 7.0 on a chiral AGP column. scholarsresearchlibrary.com

| Mobile Phase Composition | Chromatographic Mode | Column | Reference |

|---|---|---|---|

| Hexane:Ethanol (40:60, v/v) | Normal Phase | CHIRALPAK AD | scielo.brplu.mx |

| n-Hexane:2-Propanol:Acetic Acid:Triethylamine (100:20:0.2:0.1, v/v) | Normal Phase | Chiralcel OD-H | banglajol.infobanglajol.info |

| 0.025 mol L-1 Disodium Hydrogen Phosphate/Acetonitrile (90:10, v/v), pH 7.0 | Reversed Phase | Chiral AGP | scholarsresearchlibrary.com |

The sensitivity of the analytical method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are crucial for determining the presence of trace amounts of the unwanted (S)-enantiomer in the (R)-Omeprazole Sodium Salt.

Several studies have reported the LOD and LOQ values for omeprazole enantiomers. In one validated method, the LOD for (S)- and (R)-omeprazole were 0.71 µg/ml and 2.16 µg/ml, respectively, while the LOQ were 1.16 µg/ml and 3.51 µg/ml. banglajol.info Another study reported a lower limit of detection (LLOD) and lower limit of quantification (LLOQ) for (R)-omeprazole to be 0.39 and 0.78 μg/ml, respectively. nih.gov A highly sensitive method showed an LOD for (R)-omeprazole and (S)-omeprazole to be 0.0029 µg/ml and 0.0031 µg/ml, with corresponding LOQ values of 0.01 µg/ml and 0.015 µg/ml, respectively. scholarsresearchlibrary.com

| Parameter | (S)-Omeprazole | (R)-Omeprazole | Reference |

|---|---|---|---|

| LOD | 0.71 µg/ml | 2.16 µg/ml | banglajol.info |

| LOQ | 1.16 µg/ml | 3.51 µg/ml | banglajol.info |

| LOD | - | 0.39 µg/ml | nih.gov |

| LOQ | - | 0.78 µg/ml | nih.gov |

| LOD | 0.0031 µg/ml | 0.0029 µg/ml | scholarsresearchlibrary.com |

| LOQ | 0.015 µg/ml | 0.01 µg/ml | scholarsresearchlibrary.com |

Chiral Capillary Electrophoresis (CE) for Enantiomeric Assessment

Chiral Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for enantioselective analysis, with advantages such as high efficiency, low consumption of samples and reagents, and rapid method development. scielo.br

In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for omeprazole due to their high enantioselectivity. scielo.brsemanticscholar.org

The type and concentration of the cyclodextrin (B1172386), as well as the pH and composition of the buffer, are critical parameters that must be optimized. For instance, complete resolution of omeprazole enantiomers has been achieved using 3% sulfated β-cyclodextrin in a 20 mmol L-1 phosphate buffer at pH 4.0. scielo.brplu.mx Other studies have successfully used randomly methylated β-CD in a phosphate buffer at pH 2.5. researchgate.net The use of methyl-β-cyclodextrin has also been reported, with optimal separation achieved in a 40 mM phosphate buffer at pH 2.2. researchgate.net Non-aqueous CE methods have also been developed, using selectors like heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin in a methanolic ammonium (B1175870) acetate (B1210297) buffer. nih.gov

The choice of buffer system is also crucial. While phosphate buffers are common, other systems like Tris-H3PO4 have been found to provide the best results in some cases. sci-hub.se The buffer concentration and pH must be finely tuned to optimize resolution and migration times. sci-hub.se For example, in one study, a Tris-H3PO4 concentration of 100 mM at a pH of 5.0 was found to be optimal. sci-hub.se

| Chiral Selector | Buffer System | Key Optimized Conditions | Reference |

|---|---|---|---|

| 3% Sulfated β-cyclodextrin | 20 mmol L-1 Phosphate Buffer | pH 4.0 | scielo.brplu.mx |

| Randomly methylated β-CD | Phosphate Buffer | pH 2.5 | researchgate.net |

| Methyl-β-cyclodextrin | 40 mM Phosphate Buffer | pH 2.2 | researchgate.net |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin | Ammonium Acetate in Methanol | Non-aqueous conditions | nih.gov |

| β-cyclodextrin | 100 mM Tris-H3PO4 Buffer | pH 5.0 | sci-hub.se |

Compound Names

| Compound Name |

|---|

| This compound |

| (S)-Omeprazole |

| (R)-Omeprazole |

| Omeprazole |

| Hexane |

| Ethanol |

| 2-Propanol |

| Acetic Acid |

| Triethylamine |

| Methanol |

| Acetonitrile |

| Disodium hydrogen phosphate |

| β-cyclodextrin |

| Sulfated β-cyclodextrin |

| Methyl-β-cyclodextrin |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin |

| Ammonium acetate |

| Tris-H3PO4 |

Validation of Electrophoretic Systems for Quality Control

Capillary electrophoresis (CE) has emerged as a powerful technique for the quality control of chiral compounds like omeprazole. The validation of these electrophoretic systems is crucial to ensure they are reliable, linear, precise, and accurate for their intended purpose, such as quantifying the (R)-omeprazole as a chiral impurity in esomeprazole (B1671258) samples. researchgate.net

Several studies have focused on developing and validating CE methods for the enantioselective analysis of omeprazole. plu.mxscielo.br These methods often utilize chiral selectors to achieve baseline separation of the enantiomers. For instance, human serum albumin (HSA) has been successfully used as a chiral selector in affinity capillary electrophoresis (ACE) to separate omeprazole enantiomers. nih.govsci-hub.se The influence of various experimental parameters, including HSA concentration, organic modifiers, applied voltage, and buffer concentration, is typically evaluated to optimize the separation. nih.govsci-hub.se

Another approach involves the use of cyclodextrins as chiral selectors. Sulfated β-cyclodextrin has been employed in a phosphate buffer to resolve omeprazole enantiomers. plu.mxscielo.br A systematic screening of different cyclodextrin derivatives, both charged and uncharged, has been conducted to find the optimal chiral selector for the separation of omeprazole and pantoprazole (B1678409) enantiomers. researchgate.net For the quality control of esomeprazole, a CE method using 2-hydroxypropyl-β-cyclodextrin has been optimized and validated according to ICH guidelines. researchgate.net This method demonstrated a limit of detection (LOD) and limit of quantification (LOQ) for R-omeprazole of 0.6 µg/mL and 2.0 µg/mL, respectively, which corresponds to 0.06% and 0.2% (w/w) of esomeprazole. researchgate.net

The validation of these methods typically includes assessments of linearity, precision, accuracy, and robustness, ensuring their suitability for routine quality control in pharmaceutical formulations. researchgate.netasianpubs.org

Table 1: Parameters for Validated Capillary Electrophoresis Method for (R)-Omeprazole Determination

| Parameter | Optimized Condition | Source |

| Buffer | 100 mM Tris-phosphate buffer pH 2.5 | researchgate.net |

| Chiral Selector | 20 mM 2-hydroxypropyl-β-cyclodextrin | researchgate.net |

| Additive | 1 mM sodium dithionite | researchgate.net |

| Temperature | 15°C | researchgate.net |

| Voltage | 28 kV | researchgate.net |

| Detection | UV at 301 nm | researchgate.net |

| LOD for (R)-Omeprazole | 0.6 µg/mL | researchgate.net |

| LOQ for (R)-Omeprazole | 2.0 µg/mL | researchgate.net |

Spectroscopic and Thermoanalytical Methods for Physical and Chemical Characterization

A combination of spectroscopic and thermoanalytical techniques provides a comprehensive understanding of the physical and chemical properties of this compound.

UV Spectroscopy Applications in Enantiomeric Binding Studies

UV spectroscopy is a valuable tool for investigating the enantioselective binding of omeprazole enantiomers to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govnih.gov While fluorescence spectroscopy can be limited by the high native fluorescence of the compounds, UV titration has proven effective for studying these interactions for both proteins. nih.gov

Studies have shown that the binding of omeprazole enantiomers to HSA is enantioselective. nih.govmdpi.com By using affinity capillary electrophoresis in conjunction with fluorescence spectroscopy, researchers have determined the binding constants of (S)-omeprazole and (R)-omeprazole to HSA to be 3.18 × 10³ M⁻¹ and 5.36 × 10³ M⁻¹, respectively, under simulated physiological conditions. nih.govsci-hub.se This indicates that (R)-omeprazole has a higher binding affinity for HSA compared to the (S)-enantiomer. mdpi.com The UV detection wavelength for these studies is often set around 302 nm. nih.govsci-hub.se

The interaction between omeprazole and HSA has been further explored using various spectroscopic methods, including UV-Vis absorption, which can help to understand the binding mechanism and the structural changes in the protein upon binding. researchgate.net

Microthermal Analysis (TGA, DSC, SEM) for Omeprazole Enantiomer Behavior

Microthermal analysis, which includes thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM), offers insights into the physical and chemical behavior of omeprazole enantiomers. banglajol.infobanglajol.inforesearchgate.net These techniques are well-established for characterizing the morphology, composition, and thermal stability of materials. researchgate.netresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Studies on omeprazole have shown that weight loss begins at different temperatures depending on the heating rate, suggesting a decomposition process. researchgate.net For instance, the thermogravimetric analysis of diaqua-bis(omeprazolate)-magnesium dihydrate (DABOMD) revealed two mass losses corresponding to different types of water interactions in the crystal lattice. acs.org

DSC is used to measure the heat flow associated with thermal transitions in a material. The DSC profile of crystalline non-milled DABOMD shows distinct endothermic and exothermic peaks. acs.org As the material is milled, the peak intensity decreases and shifts to lower temperatures, indicating a loss of crystallinity. acs.org DSC experiments on omeprazole have shown that the melting endotherm is highly dependent on the heating rate, with slower rates causing a shift to lower temperatures due to decomposition. researchgate.net The solid dispersion of esomeprazole zinc in polyethylene (B3416737) glycol 4000 was confirmed to be in an amorphous state using DSC and SEM techniques. nih.gov

SEM provides high-resolution images of the surface morphology of a sample. SEM results for the sodium salts of (S)- and (R)-omeprazole indicated similar morphology, particle size, and shape of the powdered drug. acs.org

Table 2: Thermoanalytical Data for Omeprazole and its Derivatives

| Analytical Technique | Observation | Compound | Source |

| TGA | Two-step mass loss | Diaqua-bis(omeprazolate)-magnesium dihydrate | acs.org |

| TGA | Weight loss starting ~20°C lower at 1°C/min vs. 20°C/min heating rate | Omeprazole | researchgate.net |

| DSC | Three distinct thermal events: two endothermic (109°C, 173°C) and one exothermic (197.8°C) | Crystalline non-milled Diaqua-bis(omeprazolate)-magnesium dihydrate | acs.org |

| DSC | Melting endotherm shifts to lower temperatures with slower heating rates | Omeprazole | researchgate.net |

| SEM | Similar morphology, particle size, and shape | (S)- and (R)-omeprazole sodium salts | acs.org |

Molecular and Cellular Interaction Studies of R Omeprazole in Preclinical Systems

Stereoselective Metabolism and Enzyme Inhibition by Cytochrome P450 Isoenzymes (CYPs)

The clinically significant differences between omeprazole (B731) enantiomers are primarily due to the stereoselective nature of their metabolism by the cytochrome P450 (CYP) enzyme system in the liver.

The CYP2C19 isoenzyme plays a dominant role in the metabolism of omeprazole, and it exhibits a strong preference for the R-enantiomer. acs.org This results in (R)-omeprazole being metabolized and cleared from the body more rapidly and extensively than (S)-omeprazole (esomeprazole). The primary metabolic pathway for (R)-omeprazole catalyzed by CYP2C19 is 5-hydroxylation to form 5-hydroxyomeprazole. acs.org

In contrast, (S)-omeprazole is a weaker substrate for CYP2C19, leading to its slower metabolism and consequently higher plasma concentrations and greater systemic exposure. Studies in human liver microsomes have quantified this difference, showing that the total intrinsic clearance (CLint) for (R)-omeprazole is nearly three times higher than that for (S)-omeprazole. Specifically, CYP2C19 is responsible for approximately 87% of the total clearance of (R)-omeprazole, whereas it accounts for only 40% of the clearance of (S)-omeprazole.

Table 1: Comparative Metabolism of Omeprazole Enantiomers by CYP2C19

| Parameter | (R)-Omeprazole | (S)-Omeprazole |

|---|---|---|

| Primary Metabolite (via CYP2C19) | 5-hydroxyomeprazole | 5-O-desmethylomeprazole |

| Relative Clearance Rate | Faster | Slower |

| Contribution of CYP2C19 to Total CLint | ~87% | ~40% |

Data sourced from studies in human liver microsomes.

When both enantiomers are present, as in a racemic mixture, they competitively inhibit each other's metabolism. This interaction has been demonstrated in studies using human liver microsomes and recombinant CYP enzymes.

The presence of (R)-omeprazole can alter the metabolic pathway of (S)-omeprazole. While the intrinsic clearance of each enantiomer remains the same in a pseudoracemic mixture as when incubated individually, the presence of the (R)-enantiomer significantly increases the contribution of another isoenzyme, CYP3A4, to the metabolism of (S)-omeprazole. This effect becomes more pronounced at higher concentrations. For (R)-omeprazole, the relative contribution of CYP2C19 and CYP3A4 to its metabolism remains comparable whether its antipode is present or not. This interaction underscores the complex enzyme kinetics involved in the metabolism of racemic omeprazole.

Enantiospecific Modulation of Aryl Hydrocarbon Receptor (AhR)-CYP1A Pathway in Human Cell Lines

Omeprazole is known to be an activator of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of several genes, including the CYP1A family of enzymes (CYP1A1 and CYP1A2). Studies in human cancer cell lines and primary human hepatocytes have revealed that the enantiomers of omeprazole exert differential effects on this pathway.

The activation of the AhR-CYP1A pathway by omeprazole enantiomers is concentration-dependent and enantiospecific. Research using gene reporter assays, RT-PCR, and measurements of CYP1A1/2 catalytic activity has shown a distinct pattern of interaction.

At lower concentrations (10-100 µM), the S-enantiomer is a stronger activator of AhR and a more potent inducer of CYP1A genes compared to the R-enantiomer. However, at higher concentrations (250 µM), this relationship inverts, and the R-enantiomer becomes the stronger AhR activator and CYP1A inducer. This complex, concentration-dependent differential effect highlights an enantiospecific modulation of the AhR signaling pathway.

Table 2: Differential AhR Activation by Omeprazole Enantiomers

| Concentration Range | Stronger AhR Activator / CYP1A Inducer |

|---|---|

| Low (10-100 µM) | (S)-Omeprazole |

| High (250 µM) | (R)-Omeprazole |

Data from studies in human cell lines.

Assessment of CYP1A1/2 mRNA and Protein Expression Regulation

The regulation of cytochrome P450 enzymes CYP1A1 and CYP1A2 by the enantiomers of omeprazole has been a subject of preclinical investigation, revealing stereospecific effects. The induction of these enzymes is primarily mediated by the aryl hydrocarbon receptor (AhR). nih.gov Studies in primary human hepatocytes have demonstrated that (R)-omeprazole influences the expression of both CYP1A1 and CYP1A2 at the protein level.

In one study using human hepatocyte culture HH52, (R)-omeprazole at a concentration of 100 µM resulted in the most significant induction of both CYP1A1 and CYP1A2 proteins when compared to S-omeprazole and the racemic mixture of omeprazole. nih.govplos.org Similarly, in another hepatocyte culture, Hep220770, (R)-omeprazole, along with racemic omeprazole, caused a strong induction of CYP1A1 protein at the same concentration. nih.govplos.org All forms of omeprazole tested in this culture led to a strong induction of CYP1A2 protein at 100 µM. plos.org These findings, which were consistent with mRNA data, indicate a clear role for (R)-omeprazole in the upregulation of these key metabolic enzymes. nih.gov

The induction profiles for CYP1A1/2 by omeprazole enantiomers can, however, vary between individual human hepatocyte cultures, suggesting donor-specific differences in response. nih.gov The molecular mechanism for this induction by benzimidazole (B57391) proton pump inhibitors is noteworthy, as it does not appear to involve direct binding of the drug to the AhR, distinguishing it from typical AhR ligands. nih.govclinpgx.orgnih.gov

Table 1: Effect of (R)-Omeprazole on CYP1A1/2 Protein Expression in Human Hepatocytes

| Cell Culture | Compound | Concentration | Effect on CYP1A1 Protein | Effect on CYP1A2 Protein |

|---|---|---|---|---|

| HH52 | (R)-Omeprazole | 100 µM | Highest Induction | Highest Induction |

Enantioselective Binding to Plasma Transport Proteins

The binding of drug molecules to plasma proteins is a critical determinant of their pharmacokinetic profile. For chiral compounds like omeprazole, the binding to transport proteins such as alpha1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) can be enantioselective.

Studies have consistently shown that omeprazole binds stereoselectively to AGP. mdpi.commdpi.comnih.gov High-performance liquid chromatography (HPLC) analyses using an AGP-based chiral stationary phase confirmed the enantioseparation of omeprazole, indicating differential binding between the enantiomers. mdpi.comnih.gov

Quantitative findings reveal that the S-enantiomer of omeprazole exhibits a higher binding affinity for AGP compared to the (R)-enantiomer. mdpi.comnih.govresearchgate.net Molecular docking studies have provided further insight into this observation, calculating the binding strength and analyzing molecular interactions at the atomic level. mdpi.com These in silico models predicted that the S-enantiomer establishes stronger interactions with AGP. The calculated docking score for S-omeprazole was -6.7 kcal/mol, which was -0.8 kcal/mol stronger than that calculated for (R)-omeprazole. mdpi.com

Table 2: Molecular Docking Scores for Omeprazole Enantiomers with AGP

| Enantiomer | Docking Score (kcal/mol) |

|---|---|

| (S)-Omeprazole | -6.7 |

The enantioselective binding of omeprazole to human serum albumin (HSA) appears to be dependent on the analytical methodology employed. While HPLC studies on HSA-based columns did not show enantioselective binding for omeprazole, other techniques suggest that a differential interaction does occur. mdpi.comnih.gov

Thermodynamic analysis of the enantioselective binding of omeprazole to plasma proteins reveals different driving forces for AGP and HSA. For binding to AGP, an entropy-controlled enantioseparation was observed. mdpi.comnih.gov This suggests that changes in the disorder of the system (e.g., release of water molecules from the binding site) are the primary drivers of the differential binding between the (R)- and (S)-enantiomers.

In contrast, the enantioseparation on HSA was found to be enthalpy-controlled. mdpi.comnih.gov This indicates that the specific, direct interactions formed between the drug enantiomers and the protein—such as hydrogen bonds and van der Waals forces—are the dominant factors in the binding energy. A decrease in temperature led to increased enantioselectivity for omeprazole on the AGP column, a phenomenon not observed with HSA. mdpi.com

Molecular docking simulations have complemented these thermodynamic findings by providing a detailed description of the atomic-level interactions. These models have been successful in predicting the enantiomer elution orders observed experimentally and have helped to elucidate the specific interactions that govern the binding processes to both AGP and HSA. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Research on R Omeprazole

Comparative Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of omeprazole (B731) are known to be stereoselective, meaning the (R)- and (S)-enantiomers exhibit different absorption, distribution, metabolism, and excretion profiles. nih.gov Omeprazole is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4. nih.govwikipedia.org The (S)-enantiomer, esomeprazole (B1671258), is metabolized more slowly by CYP2C19 compared to the (R)-enantiomer. wikipedia.orgresearchgate.net This difference in metabolic rate is a key factor underlying the distinct pharmacokinetic profiles of the two isomers.

Preclinical studies indicate significant differences in the absorption of omeprazole's enantiomers. The systemic bioavailability of the S-isomer (esomeprazole) after oral administration in dogs is approximately 63%, which is substantially higher than the 15% bioavailability reported for racemic omeprazole in the same species. nih.gov This suggests that the (R)-omeprazole component of the racemate undergoes more extensive first-pass metabolism in the liver, reducing the amount that reaches systemic circulation.

Once absorbed, omeprazole distributes rapidly to extravascular sites. nih.govmultiscreensite.com Plasma protein binding is high, though it varies between species, with reported values of approximately 90% in dogs and 87% in rats. nih.govmultiscreensite.com

The elimination half-life of omeprazole is generally short in animal models. Studies on the racemic mixture have shown a mean elimination half-life of about one hour in dogs and a much shorter duration of 5 to 15 minutes in mice. nih.govpharmgkb.org In llamas, the half-life was found to be 2.3 hours. alpacaresearch.org

| Compound | Animal Model | Elimination Half-Life | Source |

|---|---|---|---|

| Omeprazole (Racemate) | Dog | ~1 hour | pharmgkb.org |

| Omeprazole (Racemate) | Mouse | 5-15 minutes | pharmgkb.org |

| Omeprazole (Racemate) | Llama | 2.3 hours | alpacaresearch.org |

| (S)-Omeprazole (Esomeprazole) | Dog (Oral) | ~64 minutes | nih.gov |

| (S)-Omeprazole (Esomeprazole) | Sheep (IV) | 12 minutes (0.2 hours) | frontiersin.org |

The Area Under the Curve (AUC), which represents total drug exposure over time, is consistently higher for the S-enantiomer compared to the R-enantiomer. This is a direct consequence of the lower metabolic clearance of (S)-omeprazole. researchgate.netnih.gov While much of the direct comparative data comes from human studies, the underlying principles of stereoselective metabolism by CYP2C19 are applicable to preclinical models. wikipedia.org In dogs, esomeprazole achieves a higher AUC than what would be expected from an equivalent dose of the racemate, reflecting its reduced first-pass metabolism and lower clearance rate. researchgate.netnih.gov

| Compound (20 mg dose, Day 1) | AUC (μmol·h/L) | Source |

|---|---|---|

| (S)-Omeprazole (Esomeprazole) | 1.52 | nih.gov |

| (R)-Omeprazole | 0.62 | nih.gov |

| Omeprazole (Racemate) | 1.04 | nih.gov |

Preclinical Pharmacodynamic Investigations

The primary pharmacodynamic effect of omeprazole is the inhibition of gastric acid secretion through the irreversible blockade of the H+/K+-ATPase enzyme (the proton pump) in gastric parietal cells. frontiersin.org

In preclinical studies, omeprazole has demonstrated potent inhibition of gastric acid secretion in various animal models. In rats, it effectively inhibits both basal and stimulated acid secretion. nih.gov The intravenous ED50 (the dose required to produce 50% of the maximum effect) for inhibiting stimulated acid secretion in the rat was calculated to be 1.5 μmol/kg. nih.gov In dogs, omeprazole inhibited acid secretion stimulated by histamine (B1213489) and pentagastrin, with intravenous and intraduodenal ED50 values of 0.35 and 0.26 μmol/kg, respectively. nih.gov In these models, omeprazole was found to be approximately 5-10 times more potent than the H2-receptor antagonist cimetidine. nih.govnih.gov

A notable characteristic of omeprazole in preclinical models is its long duration of action, which outlasts its short plasma half-life. This is due to the irreversible nature of its binding to the proton pump. After a single dose of omeprazole that produced maximal inhibition, the antisecretory effect was detectable for 3-4 days in dogs. nih.govnih.gov In rats, the effect is shorter, with control levels of acid secretion returning approximately 13 hours after a maximally effective dose. nih.gov In horses, administration of omeprazole resulted in significant inhibition of gastric acid secretion for at least 27 hours. researchgate.net Furthermore, a long-acting intramuscular formulation has been shown to provide acid suppression for 5 to 7 days in dogs. avma.orgavma.org

| Animal Model | Duration of Effect | Source |

|---|---|---|

| Dog | 3-4 days (after a single maximal dose) | nih.govnih.gov |

| Rat | ~13 hours (after a maximal dose) | nih.gov |

| Horse | At least 27 hours | researchgate.net |

| Dog (Long-acting IM formulation) | 5-7 days | avma.orgavma.org |

Solid State Characterization and Polymorphism of R Omeprazole Sodium Salt

Crystal Structure Determination and Analysis

Studies on omeprazole (B731) sodium have revealed that its crystal structure often incorporates water molecules, forming hydrates. nih.govwiley.com For instance, some analyses indicate that omeprazole sodium contains one water molecule in its crystal structure, which is thought to form hydrogen bonds with the imidazole (B134444) ring nitrogen and the sulfoxide (B87167) group. wiley.com Dehydration of these hydrated forms can lead to an unstable, amorphous state. researchgate.netresearchgate.net The degree of crystallinity is directly associated with stability, and crystalline omeprazole sodium appears to be more stable than its amorphous or dehydrated forms. researchgate.netresearchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) have shown that the sodium salts of both R- and S-omeprazole are thermodynamically more stable, with higher melting points (R-isomer at 229°C) compared to the neutral form (159°C). wiley.comnih.gov

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct internal lattice structure. These different forms, or polymorphs, can possess varied physicochemical properties. indexcopernicus.com Several polymorphic forms of esomeprazole (B1671258) sodium ((S)-Omeprazole Sodium) have been identified and characterized, which provides insight into the potential polymorphism of its R-enantiomer.

Regulatory authorities globally mandate the thorough characterization of all potential crystalline forms of an API. google.com Consequently, numerous polymorphs of esomeprazole sodium, often designated by letters (e.g., Form J, K, L, M, N, B, P, Q), have been described in patents and scientific literature. google.comgoogle.comgoogle.comindexcopernicus.comgoogleapis.com

The primary method for identifying and distinguishing these polymorphs is X-ray Powder Diffraction (XRPD), which provides a unique fingerprint for each crystalline form based on its diffraction pattern. indexcopernicus.com The patterns are defined by characteristic peaks at specific 2θ angles.

For example, some identified forms of esomeprazole sodium are characterized by the following XRPD peaks:

Form J : Significant peaks at approximately 6.5, 15.8, and 18.2 ±0.2 degrees 2θ. google.comgoogle.com Additional peaks are noted at about 19.6 and 21.3 ±0.2 degrees 2θ. google.comgoogle.com

Form K : Characterized by significant peaks at about 6.5, 4.3, and 15.9 ±0.2 degrees 2θ. google.com

Form L : Shows significant peaks at approximately 6.1, 10.1, 12.2, 15.1, 15.6, 24.8, and 18.0 ±0.2 degrees 2θ. google.com

Form M : Has significant peaks at about 3.9, 5.8, 6.2, and 17.9 ±0.2 degrees 2θ. google.comgoogle.com

Form N : Characterized by significant peaks around 6.3, 8.5, and 15.7 ±0.2 degrees 2θ. indexcopernicus.comgoogle.comgoogle.com

Form B : Exhibits main peaks with d-values of 20.4, 14.0, 10.2, 8.8, 6.2, and 4.10 Å. google.com

Form P : A crystalline form containing methanol (B129727), it is characterized by peaks at 2θ values of 6.2, 14.7, 15.5, 16.3, 18.5, 23.2, 24.0, and 24.9 ±0.2 degrees. googleapis.com

The table below summarizes the characteristic XRPD peaks for several identified polymorphic forms of esomeprazole sodium.

| Polymorphic Form | Characteristic XRPD Peaks (2θ ±0.2°) |

| Form J | 6.5, 15.8, 18.2, 19.6, 21.3 google.comgoogle.com |

| Form K | 4.3, 6.5, 14.3, 15.9, 19.6 google.com |

| Form L | 6.1, 10.1, 12.2, 15.1, 15.6, 18.0, 24.8 google.com |

| Form M | 3.9, 5.8, 6.2, 12.1, 14.5, 15.5, 17.9 google.comgoogle.com |

| Form N | 6.3, 8.5, 15.7, 19.5, 22.4 indexcopernicus.comgoogle.comgoogle.com |

Other analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy are also used to further characterize these forms. nih.govresearchgate.net For instance, DSC can determine the melting point and thermal stability of different polymorphs. wiley.comnih.gov

Implications of Solid-State Forms on Chemical Stability (Excluding Formulation-Specific Stability)

The solid-state form of (R)-Omeprazole Sodium has direct implications for its intrinsic chemical stability. Different polymorphs and the degree of crystallinity can significantly affect stability against factors like heat and humidity. nih.gov

Generally, crystalline forms are more thermodynamically stable than their amorphous counterparts. researchgate.netresearchgate.net Studies on omeprazole sodium have shown that the crystalline hydrate (B1144303) form is more stable than the amorphous form that results from dehydration. researchgate.netresearchgate.net The loss of crystalline water can lead to a collapse of the crystal structure, creating an unstable amorphous solid. researchgate.netresearchgate.net This inherent instability of the amorphous form can lead to faster degradation.

The stability of different polymorphs can also vary. For example, Esomeprazole Sodium Form B is described as having advantageous chemical and solid-state stability. google.com Similarly, Form N is noted for being a physically stable and highly pure form. indexcopernicus.com The selection of a specific, stable polymorphic form is crucial as unstable forms can degrade over time, impacting the purity of the API. Omeprazole and its salts are known to be unstable in acidic conditions and sensitive to heat and oxidation. caymanchem.commdpi.com Therefore, a solid form with higher intrinsic stability is highly desirable.

Thermal analysis has confirmed that the sodium salts of omeprazole enantiomers are more thermally stable than the neutral omeprazole base. nih.gov This enhanced stability is a key reason for using the salt form of the drug. However, even among polymorphs of the salt, differences in stability can exist, making the selection of the most stable crystalline form a critical step in drug development. google.comgoogle.com

Computational Chemistry and Molecular Modeling of R Omeprazole

Molecular Docking Simulations for Protein-Ligand Interaction Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-Omeprazole, docking simulations have been instrumental in elucidating its interactions with key proteins, particularly metabolizing enzymes and plasma proteins.

Studies have employed molecular docking to investigate the binding of (R)-Omeprazole to cytochrome P450 (CYP) enzymes, which are crucial for its metabolism. For instance, docking simulations have been used to compare the binding of (R)- and (S)-omeprazole to CYP2C19 and CYP3A4, the primary enzymes responsible for their metabolism. acs.orgresearchgate.net These simulations help to explain the observed stereoselectivity in metabolism, where CYP2C19 preferentially metabolizes the (R)-enantiomer. acs.org

Docking studies have also been performed to understand the interaction of (R)-Omeprazole with other proteins. For example, the binding of omeprazole (B731) enantiomers to plasma proteins like α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) has been investigated using molecular docking. mdpi.comnih.gov These studies provide insights into the enantioselective binding to these transport proteins, which can influence the pharmacokinetic properties of the drug. mdpi.comnih.gov The calculated binding strength of omeprazole enantiomers to AGP has been shown to align with experimental data from high-performance liquid chromatography (HPLC). mdpi.com For omeprazole, the S-enantiomer demonstrated a stronger interaction with AGP. mdpi.com

Furthermore, computational redesign of enzymes, such as CYP102A1, has utilized docking and other computational tools to engineer variants with enhanced stereoselectivity for (R)-omeprazole hydroxylation. researchgate.netnih.gov By computationally scanning active-site mutations, researchers have successfully created enzyme variants that preferentially bind and metabolize the (R)-enantiomer. researchgate.netnih.gov

Table 1: Molecular Docking and Interaction Data for Omeprazole Enantiomers

| Protein Target | Ligand | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| CYP2C19 | (R)-Omeprazole | Preferential binding and metabolism compared to (S)-Omeprazole. | acs.org |

| CYP3A4 | (R)-Omeprazole | Minor metabolic pathway compared to CYP2C19. | acs.org |

| α1-Acid Glycoprotein (AGP) | (R)-Omeprazole | Lower binding affinity compared to (S)-Omeprazole. | mdpi.com |

| Human Serum Albumin (HSA) | (R)-Omeprazole | Binds to HSA, with some studies suggesting potential binding to a different region than (S)-Omeprazole. | nih.gov |

| Engineered CYP102A1 Variants | (R)-Omeprazole | Mutations designed to stabilize the binding of the transition state of (R)-Omeprazole. | researchgate.netnih.gov |

| Potassium-transporting ATPase alpha chain 1 (PTAAC1) | Omeprazole (and derivatives) | Docking studies used to predict binding affinities of novel analogues. | nih.govplos.orgplos.orgnih.gov |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of (R)-Omeprazole is critical for understanding its three-dimensional structure and how it influences its interaction with biological targets. The molecule's flexibility allows it to adopt various conformations, and identifying the low-energy conformations is key to predicting its binding modes.

Computational methods, such as those based on quantum mechanics, are used to perform conformational analysis and map the potential energy surface of the molecule. unicamp.br These studies have identified multiple minimum energy structures for omeprazole. unicamp.br The relative energies of these conformers determine their population at physiological temperatures and thus their availability to interact with enzymes and receptors.

The crystal energy landscape of omeprazole has also been a subject of interest, particularly in the context of its different polymorphic forms. wiley.comresearchgate.net These studies explore the potential low-energy crystal structures and how different tautomeric forms of omeprazole are distributed within the crystalline lattice. researchgate.net Understanding the conformational and energetic properties of (R)-Omeprazole is essential for rationalizing its solid-state properties and its behavior in solution.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of (R)-Omeprazole and its complexes with proteins over time. nih.govplos.org These simulations can reveal the dynamic nature of the protein-ligand interactions and the stability of different binding poses. For example, MD simulations have been used to assess the structural stability of omeprazole derivatives in complex with their target protein, the proton pump. nih.govplos.org Parameters such as root-mean-square deviation (RMSD) and radius of gyration (rGyr) are calculated from MD trajectories to evaluate the stability of the complex. plos.org

In Silico Prediction of Metabolic Pathways and Enzyme Selectivity

Computational approaches are invaluable for predicting the metabolic fate of (R)-Omeprazole and the selectivity of the enzymes involved. These in silico predictions complement experimental studies and can guide further research.

The metabolism of omeprazole is stereoselective, with different cytochrome P450 isoforms preferentially metabolizing the (R)- and (S)-enantiomers. acs.org (R)-Omeprazole is primarily hydroxylated by CYP2C19, while the (S)-enantiomer is mainly metabolized to omeprazole sulfone by CYP3A4. acs.org Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to investigate the stereo- and regioselective metabolism of omeprazole enantiomers by CYP2C19. acs.org These calculations have shown that for (R)-omeprazole, hydroxylation at the 5-methyl position is energetically favored over the 5'-methoxy position. acs.org

In silico tools can also predict the likelihood of a compound being a substrate or inhibitor of specific metabolizing enzymes. nih.gov For (R)-Omeprazole, it has been shown to be a reversible and metabolism-dependent inhibitor of CYP2C19. medkoo.commedchemexpress.comglpbio.com Predictive models can help to assess the potential for drug-drug interactions by identifying which CYP isoforms are likely to be inhibited. researchgate.net

Furthermore, computational frameworks have been developed to redesign enzymes for highly stereoselective hydroxylation of omeprazole. researchgate.netnih.gov By predicting the effects of mutations on enzyme activity and selectivity, these methods have successfully engineered CYP102A1 variants that show a high preference for metabolizing (R)-Omeprazole. researchgate.netnih.gov

Table 2: Predicted Metabolic Parameters for (R)-Omeprazole

| Metabolic Aspect | Computational Method | Key Prediction/Finding | Reference |

|---|---|---|---|

| Major Metabolizing Enzyme | QM/MM Calculations | CYP2C19 is the primary enzyme for hydroxylation. | acs.org |

| Regioselectivity of Metabolism | QM/MM Calculations | Hydroxylation is favored at the 5-methyl position. | acs.org |

| Enzyme Inhibition | In Silico Models | Acts as a reversible and metabolism-dependent inhibitor of CYP2C19. | medkoo.commedchemexpress.comglpbio.com |

| Stereoselective Metabolism | Computational Redesign | Engineered CYP102A1 variants show high stereoselectivity for (R)-Omeprazole hydroxylation. | researchgate.netnih.gov |

Chemical Stability and Degradation Pathway Research of R Omeprazole Sodium Salt

Identification and Characterization of Degradation Products and Impurities

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, have been instrumental in identifying the potential degradation products of omeprazole (B731). rsc.orgfigshare.com These studies reveal the intrinsic stability of the molecule and provide insights into its degradation pathways.

Through techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR), researchers have identified and characterized numerous degradants. rsc.orgfigshare.com In one comprehensive study, as many as thirty-four degradation products were generated from omeprazole drug substance under stress conditions. figshare.com Another study identified a total of sixteen degradation products. rsc.org

Key identified degradation products include:

Omeprazole Sulfone: A primary product formed under oxidative stress conditions. caymanchem.com

Sulphenamide and Benzimidazole (B57391) Sulphide: These have been identified as products of photodegradation. nih.gov

Monomers and Dimers: Under acidic conditions, both omeprazole and its metabolites can degrade into re-arranged monomers as well as singly and doubly charged dimer ions. gcu.ac.uknih.gov

The structural elucidation of these products is crucial for understanding the degradation mechanisms and for controlling impurities in the final drug product. figshare.com

Development and Validation of Stability-Indicating Analytical Methods

To accurately monitor the purity and stability of (R)-Omeprazole Sodium Salt, the development of stability-indicating analytical methods is essential. These methods must be able to separate the intact drug from its process-related impurities and degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. pharmainfo.inajprd.com Researchers have developed and validated numerous stability-indicating HPLC methods, often using reverse-phase columns with UV detection. pharmainfo.inajprd.comnih.gov Validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. pharmainfo.in Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. A study on a chiral HPLC method for (R)-omeprazole showed a linear response over a concentration range of 0.39-800μg/ml with a regression coefficient (r²) greater than 0.999. nih.gov

Accuracy: The closeness of test results to the true value. Recovery studies for (R)-omeprazole have shown percentage recoveries ranging from 93.5% to 104%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For (R)-omeprazole, the LLOD and LLOQ were found to be 0.39 and 0.78 μg/ml, respectively. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below summarizes typical validation parameters for a stability-indicating HPLC method for (R)-Omeprazole.

| Validation Parameter | Typical Finding | Source |

| Linearity Range | 0.39 - 800 µg/mL | nih.gov |

| Regression Coefficient (r²) | > 0.999 | nih.gov |

| Accuracy (% Recovery) | 93.5 - 104% | nih.gov |

| Lower Limit of Detection (LLOD) | 0.39 µg/mL | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.78 µg/mL | nih.gov |

Stress Degradation Studies under Various Conditions (e.g., pH, Temperature, Light, Oxidation)

Stress testing is a critical component of stability studies, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability. This compound, like its racemate, is sensitive to several environmental factors.

pH: The stability of omeprazole is highly pH-dependent. It degrades rapidly in acidic media but has acceptable stability under alkaline conditions. pharmainfo.in One study reported 61.64% degradation of omeprazole in acidic conditions, compared to only 4.29% in basic conditions. amazonaws.com Another study noted 30% degradation under acidic conditions and 15% under basic conditions. nih.gov

Oxidation: Oxidative conditions, typically using hydrogen peroxide, lead to the formation of the omeprazole sulfone derivative. caymanchem.com The extent of degradation has been reported to be around 21-27% under oxidative stress. nih.govamazonaws.comamazonaws.com

Temperature: Thermal degradation occurs when the drug is exposed to elevated temperatures. Studies have shown degradation of approximately 4-5% when subjected to dry heat. amazonaws.comamazonaws.com

Light: Photostability studies are conducted to assess the effect of light exposure. Omeprazole is known to be sensitive to light, leading to the formation of specific photodegradation products. researchgate.netfarmaciajournal.com

The following table presents a summary of degradation percentages observed for omeprazole under different stress conditions from various studies.

| Stress Condition | Condition Detail | Degradation (%) | Source |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 1 hr | 61.64% | amazonaws.com |

| Base Hydrolysis | 0.5 M NaOH, 60°C | 4.29% | amazonaws.com |

| Oxidation | 3% H₂O₂, 3 hrs | 26.38% | amazonaws.comamazonaws.com |

| Thermal (Dry Heat) | 110°C, 5 hrs | 4.32% | amazonaws.comamazonaws.com |

Elucidation of Degradation Kinetics for the R-Enantiomer

Understanding the kinetics of degradation is essential for predicting the shelf life and ensuring the stability of pharmaceutical formulations. The degradation of omeprazole in solution has been found to follow pseudo-first-order kinetics, especially in acidic environments. chula.ac.th This indicates that the rate of degradation is directly proportional to the concentration of the drug.

The rate of degradation is highly influenced by pH, with the reaction being significantly faster at lower pH values. chula.ac.th For instance, at pH 5.0 and 25°C, the half-life was found to be approximately 43 minutes, whereas, at a more alkaline pH of 10.0, the drug was much more stable with a half-life of 2.8 months. chula.ac.th The activation energy for the degradation process is also pH-dependent, varying from 9.9 to 19.6 kcal/mol. chula.ac.th

In the solid state, the degradation kinetics can differ. Studies on omeprazole in the solid phase have indicated zero-order kinetics of decomposition when exposed to heat, humidity, and light. researchgate.net Kinetic and thermodynamic parameters for solid-state decomposition have been determined to help predict stability under various storage conditions. nih.govptfarm.pl

Future Research Directions and Translational Perspectives Non Clinical Focus

Further Elucidation of Stereoselective Molecular Mechanisms

The stereoselective metabolism of omeprazole (B731) is a key area of ongoing investigation. The two enantiomers, (R)- and (S)-omeprazole, are metabolized differently by the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP2C19 and CYP3A4. researchgate.netnih.gov Research has shown that (R)-omeprazole is metabolized more rapidly than (S)-omeprazole (esomeprazole), leading to a lower area under the concentration-time curve (AUC) and a shorter half-life. acs.orgnih.gov

Future research should aim to further unravel the intricate molecular interactions governing this stereoselectivity. Key areas of focus include:

Enzyme-Substrate Binding Dynamics: High-resolution structural biology techniques, combined with computational modeling and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide deeper insights into the binding orientation of each enantiomer within the active sites of CYP2C19 and CYP3A4. acs.org Studies have indicated that for CYP2C19, the metabolism of (R)-omeprazole is regioselectively favored at the 5-methyl site. acs.org Further investigation could clarify the specific amino acid residues and intermolecular forces that dictate this preference over other potential metabolic sites.

CYP Isoform Contribution: While CYP2C19 and CYP3A4 are the primary metabolizing enzymes, the precise contribution of each to the differential metabolism of (R)-omeprazole versus (S)-omeprazole warrants more detailed quantitative analysis. nih.gov For instance, (R)-omeprazole hydroxylation is mediated by both CYP2C19 and CYP3A4, whereas the (S)-enantiomer's hydroxylation relies almost exclusively on CYP2C19. researchgate.net Understanding these pathways more completely is crucial for predicting potential metabolic interactions.

Aryl Hydrocarbon Receptor (AhR) Pathway: Omeprazole enantiomers have been shown to have enantiospecific effects on the AhR-CYP1A signaling pathway. nih.gov Future studies could explore the downstream consequences of this differential activation, providing a more comprehensive understanding of the non-clinical cellular effects of each enantiomer.

| Enzyme | Metabolic Preference | Primary Metabolic Reaction | Key Research Finding |

|---|---|---|---|

| CYP2C19 | Prefers (R)-omeprazole nih.gov | Hydroxylation researchgate.net | The intrinsic clearance ratio of (R)- to (S)-isomers for CYP2C19 is approximately 1.6. acs.org |

| CYP3A4 | Prefers (S)-omeprazole nih.gov | Sulfoxidation researchgate.net | Primarily metabolizes the (S)-enantiomer to omeprazole sulfone. researchgate.net |

Advancement in Chiral Synthetic Methodologies for Enantiomeric Purity

The production of highly pure (R)-omeprazole is essential for its use as a reference standard in the quality control of esomeprazole (B1671258) formulations. lookchem.com While classical resolution of racemic mixtures remains a viable method, it is inherently limited to a 50% maximum yield. whiterose.ac.uk Therefore, future research is directed towards more efficient and highly stereoselective synthetic strategies.

Promising areas for advancement include:

Asymmetric Oxidation Catalysts: The development of novel metal-based catalysts and chiral oxidants is a primary focus. whiterose.ac.uk Systems using modified titanium tartrate catalysts have shown success in achieving high enantioselectivity for chiral sulfoxides. whiterose.ac.uk A reported asymmetric oxidation of the prochiral sulfide (B99878) precursor using an oxaziridinium salt has demonstrated high enantioselectivity in producing the (R)-enantiomer. lookchem.com Further research into optimizing these catalyst systems, exploring different metal centers, and designing new chiral ligands could lead to even greater efficiency and enantiomeric excess (ee).

Biocatalytic Approaches: The use of enzymes (biocatalysts) for stereoselective oxidation represents a green and highly specific alternative to chemical catalysis. Exploring different microorganisms or isolated enzymes for their ability to selectively oxidize the sulfide precursor to (R)-omeprazole could yield methods with near-perfect enantioselectivity under mild reaction conditions.

Flow Chemistry Synthesis: Integrating asymmetric synthesis into continuous flow chemistry systems could offer significant advantages in terms of scalability, safety, and process control. This would allow for the consistent production of high-purity (R)-omeprazole sodium salt with minimal batch-to-batch variability.

Development of Enhanced Analytical Techniques for Trace Enantiomer Detection

Ensuring the enantiomeric purity of esomeprazole requires highly sensitive and accurate analytical methods to detect and quantify trace amounts of the (R)-omeprazole impurity. nih.gov While several high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods exist, there is a continuous drive for improvement. banglajol.inforesearchgate.net

Future developments are expected in the following areas:

Novel Chiral Stationary Phases (CSPs): The performance of chiral HPLC is heavily dependent on the CSP. Research into new polysaccharide-based CSPs, such as those with immobilized cellulose (B213188) or amylose (B160209) derivatives, continues to yield improved separation capabilities. nih.govnih.gov For example, the Chiralpak ID-3 CSP has been shown to effectively determine the enantiomeric purity of (S)-omeprazole without interference from other related substances. researchgate.net The development of CSPs that provide baseline separation with even greater resolution and shorter run times is a key objective.

Advanced Detection Methods: Coupling chiral separation techniques with more sensitive detectors, such as tandem mass spectrometry (LC-MS/MS), can significantly lower the limits of detection (LOD) and quantification (LOQ). nih.gov An LC-MS/MS method has been developed with an LOD of 0.1 ng/mL for both enantiomers, demonstrating the potential for ultra-trace analysis. nih.gov Further refinement of these methods can help enforce stricter purity standards.

Capillary Electrophoresis Enhancements: CE offers advantages such as low sample and reagent consumption. researchgate.net The use of novel chiral selectors, like modified cyclodextrins (e.g., randomly methylated β-CD), has proven effective for separating omeprazole enantiomers. researchgate.net Future work could focus on synthesizing new cyclodextrin (B1172386) derivatives or exploring other types of selectors to further enhance separation efficiency and robustness.

| Analytical Technique | Chiral Selector / Stationary Phase | Reported Limit of Detection (LOD) for (R)-Omeprazole | Reported Limit of Quantification (LOQ) for (R)-Omeprazole |

|---|---|---|---|

| HPLC nih.gov | Chiralpak IA | 99 ng/mL | 333 ng/mL |

| HPLC banglajol.info | Chiralcel OD-H | 1.16 µg/mL | 3.51 µg/mL |

| LC-MS/MS nih.gov | Cellulose-SB phase | 0.1 ng/mL | 0.4 ng/mL |

| HPLC researchgate.net | Chiralpak ID-3 | 9.8 ng/mL | 32.66 ng/mL |

Q & A

Basic: What are the standard methods for synthesizing (R)-Omeprazole Sodium Salt and characterizing its crystal forms?

Methodological Answer:

this compound is synthesized by reacting (R)-Omeprazole with an aqueous sodium base (e.g., NaOH) in a solvent mixture of isopropanol and water. Crystallization is induced under controlled conditions to yield the desired polymorph. Key characterization techniques include:

- X-ray Powder Diffraction (XRPD): Identifies crystal forms (e.g., Form B vs. Form A) via distinct d-values (e.g., Form B: 9.8 Å, 6.7 Å, 3.71 Å) .

- FT-IR Spectroscopy: Differentiates polymorphs by functional group vibrations (e.g., sulfinyl group at ~1020 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Confirms hydration states (Form B is a monohydrate, while Form A is hygroscopic) .

Basic: Which analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

Purity analysis requires a combination of chromatographic and spectroscopic methods:

- HPLC with UV Detection: Quantifies impurities like omeprazole sulfone (D) and desmethoxy derivatives using C18 columns and phosphate buffer/acetonitrile mobile phases .

- LC-MS: Identifies trace degradation products (e.g., 5-hydroxy metabolites) via molecular ion profiling .

- Chiral Chromatography: Ensures enantiomeric purity by separating (R)- and (S)-isomers using chiral stationary phases (e.g., amylose derivatives) .

Advanced: How does the crystal form of this compound influence its pharmaceutical performance?

Methodological Answer:

- Stability: Form B is thermodynamically stable and non-hygroscopic, making it suitable for long-term storage. Form A requires rigorous moisture control due to hygroscopicity .

- Solubility: Form B exhibits higher aqueous solubility (critical for parenteral formulations) due to its monoclinic unit cell structure (a=15.09 Å, b=12.83 Å, c=9.82 Å) .

- Bioavailability: Polymorph selection impacts dissolution rates; Form B’s stability ensures consistent pharmacokinetic profiles in vivo .

Advanced: How can researchers optimize the stability of this compound in oral formulations with sodium bicarbonate?

Methodological Answer:

- Compartmentalization: Separate this compound from sodium bicarbonate using layered tablets or multi-particulate systems to prevent alkaline degradation .

- Excipient Screening: Use magnesium oxide or hydroxypropyl cellulose as stabilizers to buffer pH without direct contact .

- Accelerated Stability Testing: Conduct studies at 40°C/75% RH for 6 months, monitoring impurities via HPLC to validate formulation robustness .

Advanced: What experimental approaches are used to study enantiomer-specific CYP2C9 inhibition by this compound?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate (R)- and (S)-Omeprazole with human liver microsomes and CYP2C9-specific substrates (e.g., tolbutamide). Measure metabolite formation via LC-MS to calculate IC₅₀ values .

- Docking Simulations: Use molecular modeling software (e.g., AutoDock) to compare binding affinities of enantiomers to CYP2C9’s active site .

- Clinical Correlations: Cross-reference inhibition data with pharmacokinetic studies in patients co-administered warfarin or phenytoin .

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

- Aqueous Buffers: Use phosphate buffer (pH 7.4) to simulate physiological conditions. Form B solubility is ~40 mg/mL at 25°C .

- Organic Mixtures: Test isopropanol/water (70:30 v/v) for crystallization optimization .

- Surfactant-Enhanced Solubility: Screen polysorbate-80 or sodium lauryl sulfate at 0.1–1% w/v to improve dissolution for parenteral use .

Advanced: How do pharmacokinetic properties of this compound vary in hepatic impairment models?

Methodological Answer:

- Animal Models: Administer this compound to rats with CCl4-induced liver damage. Measure plasma AUC and half-life via LC-MS, noting 30–50% reduced clearance .

- Dose Adjustment Algorithms: Develop physiologically based pharmacokinetic (PBPK) models incorporating CYP2C9 and CYP3A4 activity scores to guide dosing in cirrhotic patients .

Basic: How can researchers distinguish this compound from related compounds like omeprazole sulfone?

Methodological Answer:

- XRPD Peaks: Omeprazole sulfone (D) lacks the 9.8 Å peak characteristic of this compound Form B .

- Mass Spectrometry: Sulfone derivatives show [M+H]+ at m/z 362.1, vs. 345.1 for (R)-Omeprazole .

- UV Spectroscopy: (R)-Omeprazole exhibits λmax at 302 nm in pH 6.8 buffer, whereas sulfones shift to 290 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.